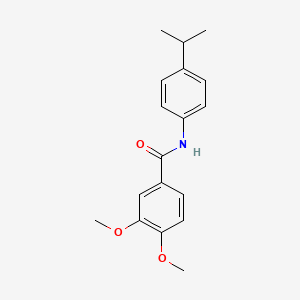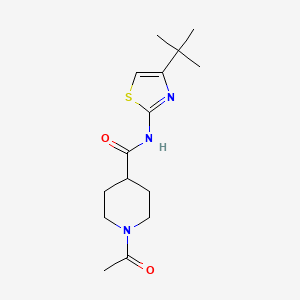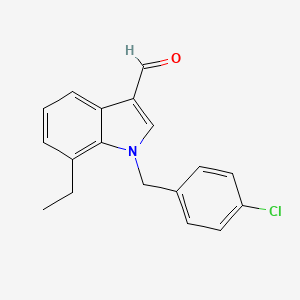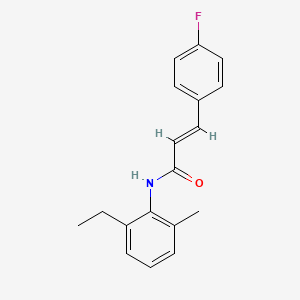
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, commonly known as CDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CDMPA belongs to the class of amides and is synthesized through a multi-step process involving various reagents and solvents.
作用机制
CDMPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory and analgesic effects. In addition, CDMPA has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
CDMPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, CDMPA has been found to improve cognitive function by inhibiting the activity of AChE. Furthermore, it has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
实验室实验的优点和局限性
CDMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, CDMPA also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
未来方向
There are several future directions for research involving CDMPA. One area of interest is its potential applications in treating cancer. CDMPA has been found to inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, making it a promising candidate for cancer treatment. Another area of interest is its potential applications in treating neurodegenerative diseases. CDMPA has been found to improve cognitive function and inhibit the activity of certain enzymes and receptors that are involved in neurodegeneration, making it a potential candidate for treating diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of CDMPA in these areas.
合成方法
The synthesis of CDMPA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide (DMF) to form 2-(4-chloro-2-methylphenoxy)acetamide. In the second step, the resulting compound is reacted with 2,5-dimethoxyaniline in the presence of triethylamine and acetic anhydride to form CDMPA. The final product is obtained through purification using column chromatography.
科学研究应用
CDMPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CDMPA has been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-6-15(11)23-10-17(20)19-14-9-13(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBDWPKDSHFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)


